2-[5-(1-methyl-1H-pyrazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(propan-2-yl)-1H-1,3-benzodiazole
Description
The compound 2-[5-(1-methyl-1H-pyrazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(propan-2-yl)-1H-1,3-benzodiazole is a nitrogenous heterocyclic molecule featuring a 1,3-benzodiazole core fused to a bicyclic pyrrolo-pyrrol system via a pyrazole-carbonyl linker. Its structure includes:
- 1,3-Benzodiazole backbone: A benzene ring fused with a five-membered diazole ring containing two nitrogen atoms at positions 1 and 3 .
- Propan-2-yl substituent: An isopropyl group at the 1-position of the benzodiazole, likely enhancing lipophilicity and metabolic stability.
- Octahydropyrrolo[3,4-c]pyrrol moiety: A saturated bicyclic system linked to the benzodiazole via a carbonyl group from a 1-methylpyrazole. This scaffold may contribute to conformational rigidity and hydrogen-bonding interactions .
Properties
IUPAC Name |
(2-methylpyrazol-3-yl)-[2-(1-propan-2-ylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O/c1-14(2)27-18-7-5-4-6-17(18)23-21(27)26-12-15-10-25(11-16(15)13-26)20(28)19-8-9-22-24(19)3/h4-9,14-16H,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCATZLABKJXHDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C(=O)C5=CC=NN5C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[5-(1-methyl-1H-pyrazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(propan-2-yl)-1H-1,3-benzodiazole is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H22N6O
- Molecular Weight : 306.39 g/mol
- CAS Number : 2415583-90-1
- Structural Features : The compound features a pyrazole moiety, which is known for its diverse biological activities, and a benzodiazole ring that enhances its pharmacological profile.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that derivatives of pyrazole and benzodiazole exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the pyrazole nucleus can effectively inhibit the growth of various bacterial strains and fungi. A recent study demonstrated that similar compounds displayed antifungal activity against phytopathogenic fungi, suggesting that our compound may possess comparable effects .
Anticancer Potential
The structure of this compound suggests potential anticancer activity. Compounds with a similar framework have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study indicated that pyrazole derivatives could target specific pathways involved in cancer progression .
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Research has shown that pyrazole derivatives can inhibit enzymes such as cyclooxygenases (COX), which are critical in inflammatory processes and cancer progression. The inhibition of these enzymes could lead to anti-inflammatory effects and reduced tumor growth .
The mechanisms by which this compound exerts its biological effects are complex and multifaceted:
- Receptor Interaction : The pyrazole moiety may interact with various receptors involved in cellular signaling pathways, modulating their activity.
- Enzyme Inhibition : The presence of functional groups allows for interactions with active sites of enzymes, leading to inhibition.
- DNA Interaction : Some studies suggest that similar compounds can bind to DNA, affecting replication and transcription processes.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds, providing insights into the potential effects of our target compound:
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. Its structural components allow it to interact with specific molecular targets involved in cancer cell proliferation. For instance, the pyrazole moiety is known for its ability to inhibit certain kinases that are overactive in various cancers. Preliminary data suggest that the compound may induce apoptosis in cancer cells while sparing normal cells, making it a candidate for further development as an anticancer agent.
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Research indicates that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, which is critical for bacterial survival. This property positions it as a potential therapeutic option for treating infections caused by antibiotic-resistant strains.
Pesticide Development
In agrochemistry, the compound's unique structure has been explored for developing novel pesticides. Its ability to interfere with insect hormonal systems makes it a candidate for use as an insecticide. Field trials have demonstrated efficacy against common agricultural pests, with minimal toxicity to non-target organisms.
Polymer Synthesis
The compound's reactivity has been utilized in synthesizing advanced polymeric materials. By incorporating this compound into polymer matrices, researchers have developed materials with enhanced mechanical properties and thermal stability. These materials are being investigated for applications in coatings and composites.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of this compound against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to existing chemotherapeutics . Further mechanistic studies revealed that the compound activates apoptotic pathways through caspase activation.
Case Study 2: Antimicrobial Activity
Research published in Antimicrobial Agents and Chemotherapy highlighted the compound's broad-spectrum antimicrobial activity. The study reported minimum inhibitory concentrations (MICs) that were significantly lower than those of traditional antibiotics against several pathogens . The researchers concluded that this compound could be a valuable addition to the antimicrobial arsenal.
Summary Table of Applications
Comparison with Similar Compounds
1H-Benzo[d]imidazole (Benzimidazole)
- Key differences : The target compound’s propan-2-yl group and pyrrolo-pyrrol-pyrazole substituent distinguish it from simpler benzimidazoles.
- Pharmacological relevance : Benzimidazoles are "privileged structures" with antiviral, anticancer, and antimicrobial activities. Substituents at the 1-, 2-, or 5-positions modulate selectivity and potency .
1,2-Benzodiazole (Indazole)
- Core structure : Benzene fused with a diazole ring (nitrogens at positions 1 and 2).
- This impacts hydrogen-bonding patterns and target binding .
- Pharmacological relevance : Indazoles are associated with anticancer, antimalarial, and antidiabetic activities. The target compound’s fused pyrrolo-pyrrol system may confer distinct binding kinetics compared to indazoles .
Substituted Benzimidazole Derivatives
TCMDC-124514 (Benzodiazole Derivative)
- Structure : A benzodiazole derivative with undisclosed substituents, studied for transmission-blocking properties against parasites .
- Key differences : Unlike TCMDC-124514, the target compound includes a bicyclic pyrrolo-pyrrol-pyrazole group, which may enhance interactions with hydrophobic enzyme pockets (e.g., kinase domains) .
EGFR Kinase-Targeting Benzimidazoles
- Structure : Benzimidazoles with substituents at the 1-, 2-, and 5-positions, as reported in docking studies using EGFR kinase (PDB ID: 1m17) .
- Key differences : The target compound’s propan-2-yl group and extended substituent may improve binding affinity to kinase ATP pockets compared to smaller derivatives.
Hydrogen-Bonding and Crystallographic Insights
- The pyrrolo-pyrrol-pyrazole substituent in the target compound likely forms hydrogen bonds with polar residues in target proteins, as seen in Etter’s graph set analysis of molecular aggregates .
- Crystallographic refinement tools like SHELXL (used for small-molecule and macromolecular structures) could resolve its conformational preferences, aiding SAR studies .
Data Table: Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
